Paniculidine B
Overview
Description
Synthesis Analysis
The synthesis of Paniculidine B has been demonstrated through several approaches, reflecting the compound's complexity and the innovation in synthetic organic chemistry. Selvakumar and Rajulu (2004) reported an efficient total synthesis based on the novel methodology for the preparation of 1-methoxyindoles, achieving Paniculidine B in high yield from a precursor in only two steps (Selvakumar & Rajulu, 2004). Another notable synthesis approach by Tseng et al. (2017) featured a combined Tamaru allylation/olefin cross-metathesis sequence for the regiocontrolled synthesis of prenylindole intermediates, leading to Paniculidine B (Tseng et al., 2017).
Molecular Structure Analysis
The molecular structure of Paniculidine B has been elucidated through spectroscopic and chemical evidence. Studies have focused on the stereochemistry and functional group positioning within the molecule, crucial for understanding its reactivity and interactions. These structural insights are foundational for synthesizing and modifying Paniculidine B and related compounds.
Chemical Reactions and Properties
Paniculidine B's chemical reactions primarily involve its functional groups, such as methoxyindoles and prenylindoles. The compound's reactivity is influenced by its unique structure, enabling specific transformations that lead to various derivatives and analogs. These chemical properties are essential for exploring Paniculidine B's potential in synthetic and medicinal chemistry.
Physical Properties Analysis
The physical properties of Paniculidine B, including solubility, melting point, and optical rotation, are determined by its molecular structure. These properties are crucial for its characterization, handling, and application in chemical synthesis. The detailed physical properties are often reported alongside synthetic procedures to aid in compound identification and purity assessment.
Chemical Properties Analysis
Paniculidine B's chemical properties, such as acidity, basicity, and reactivity towards different reagents, are key to its functionalization and application in organic synthesis. Understanding these properties enables chemists to manipulate Paniculidine B for the synthesis of targeted molecules and to explore its potential as a precursor in organic synthesis.
References
Scientific Research Applications
Paniculidine B has been synthesized through a combined Tamaru Allylation/Olefin Cross-Metathesis approach. This synthesis is significant for the regiocontrolled synthesis of prenylindole intermediates and 2-methylcarbazole, indicating its potential in chemical synthesis processes (Tseng et al., 2017).
It is being studied for its effectiveness in the pharmacotherapeutic management of panic-agoraphobic patients. Paniculidine B is one of several drug classes explored in this context (Cassano et al., 1988).
The compound is used as an antidepressant in treating anxiety disorders, including generalized anxiety disorder, complex phobias, and mixed anxiety-depressive disorders (Offidani et al., 2013).
Paniculidine B exhibits a range of pharmacological activities such as anti-tumor, antiviral, and immunosuppressive effects. These diverse activities highlight its potential in various therapeutic areas (Li et al., 2021).
The compound is a new 3-prenylindole isolated from the root bark of Murraya paniculata, suggesting its natural origin and potential for natural product-based drug discovery (Kinoshita et al., 1989).
Paniculidine B can be synthesized efficiently using novel methodologies for 1-methoxyindoles, making it more accessible for research and potential applications (Selvakumar & Rajulu, 2004).
Safety And Hazards
When handling Paniculidine B, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVMFMFZWJGDY-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CN(C2=CC=CC=C21)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262957 | |
Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paniculidine B | |
CAS RN |
97399-94-5 | |
Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97399-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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